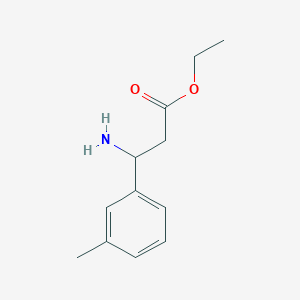

Ethyl 3-amino-3-(3-methylphenyl)propanoate

Description

Contextualization of Substituted β-Amino Esters within Modern Organic Chemistry

Substituted β-amino esters, such as Ethyl 3-amino-3-(3-methylphenyl)propanoate, are a class of organic compounds characterized by an amino group and an ester functional group separated by two carbon atoms. Their prominence in modern organic chemistry stems from their versatility as synthetic intermediates. hilarispublisher.com These molecules are integral building blocks for a wide range of more complex structures, including peptides, alkaloids, and various pharmaceuticals. hilarispublisher.comresearchgate.net

The presence of both a nucleophilic amino group and an electrophilic ester group within the same molecule allows for a diverse array of chemical transformations. This dual reactivity makes them valuable precursors for the synthesis of heterocyclic compounds like β-lactams, which form the core of many antibiotic drugs. nih.govresearchgate.netnih.gov The general structure of a β-amino ester provides a flexible scaffold that can be readily modified, allowing chemists to fine-tune the steric and electronic properties of the target molecules.

Several synthetic methodologies have been developed to access substituted β-amino esters, with the Mannich reaction being a classical and widely used approach. nih.govwikipedia.orgresearchgate.net This three-component reaction involves the condensation of an aldehyde, an amine, and a compound containing an acidic proton, such as an ester, to form a β-amino carbonyl compound. wikipedia.org Other notable methods include the rhodium-catalyzed Reformatsky-type reaction and various conjugate addition reactions. scispace.comorganic-chemistry.org

Importance of Chiral β-Amino Propanoate Scaffolds as Versatile Building Blocks

The biological activity of many compounds is intrinsically linked to their stereochemistry. Consequently, the synthesis of enantiomerically pure molecules is a paramount objective in medicinal chemistry and drug development. quora.comnih.gov Chiral β-amino propanoate scaffolds, which are β-amino esters derived from propanoic acid, are of particular importance due to the presence of a stereocenter at the β-carbon. The specific spatial arrangement of the substituents around this chiral center can dramatically influence how the molecule interacts with biological targets.

Enantiomerically enriched β-amino acids and their ester derivatives are crucial components of numerous pharmaceuticals, including antiviral, and antibiotic agents. numberanalytics.com They are also incorporated into peptidomimetics to enhance their stability and biological activity. hilarispublisher.com The development of catalytic asymmetric methods to synthesize these chiral building blocks is a vibrant area of research. rsc.orgrsc.orgrug.nl These methods aim to produce a single enantiomer of the desired product with high efficiency and selectivity, avoiding the need for costly and often inefficient resolution of racemic mixtures. nih.gov

Strategies for achieving enantioselectivity include the use of chiral auxiliaries, which temporarily attach to the molecule to direct the stereochemical outcome of a reaction, and the application of chiral catalysts, which create a chiral environment for the reaction to occur. researchgate.netjst.go.jp Enzymatic resolutions, employing enzymes like lipases, have also proven to be highly effective in separating enantiomers of β-amino esters. aip.orgmdpi.commdpi.comnih.gov

Overview of Research Trends and Challenges in Amino Propanoate Chemistry

The field of amino propanoate chemistry is continually evolving, driven by the demand for new and efficient synthetic methods and the need for novel molecular architectures. Current research trends are largely focused on the development of more sustainable and atom-economical synthetic routes. This includes the exploration of new catalytic systems, such as those based on earth-abundant and non-toxic metals, as well as the expanding use of organocatalysis, which avoids the use of metal catalysts altogether. rsc.org

A significant challenge in this area is the development of methods for the synthesis of β-amino esters with multiple stereocenters, as these compounds offer a higher degree of three-dimensional complexity and are often found in complex natural products. acs.orgresearchgate.net The diastereoselective synthesis of such molecules requires precise control over the formation of each new stereocenter.

Furthermore, there is a growing interest in the functionalization of the β-amino propanoate scaffold at various positions to access a wider range of derivatives with diverse properties. This includes the introduction of different substituents on the aromatic ring, as seen in this compound, as well as modifications to the ester and amino groups. The development of robust and general methods to achieve these transformations remains an active area of investigation.

Below is a table summarizing the key properties of this compound hydrochloride, a common salt of the parent compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₈ClNO₂ |

| Molecular Weight | 243.73 g/mol |

| Appearance | Solid |

| InChI Key | AFLSWTQHHLZTNF-UHFFFAOYSA-N |

Data sourced from available chemical supplier information. aip.org

Properties

IUPAC Name |

ethyl 3-amino-3-(3-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)8-11(13)10-6-4-5-9(2)7-10/h4-7,11H,3,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMLGWHVWSROOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Dynamics of Ethyl 3 Amino 3 3 Methylphenyl Propanoate Transformations

Elucidation of Reaction Pathways and Catalytic Cycles

The synthesis of β-amino esters such as Ethyl 3-amino-3-(3-methylphenyl)propanoate often proceeds through well-established reaction pathways, most notably the Mannich reaction and aza-Michael additions. rsc.orgorganic-chemistry.org These reactions involve the formation of a key carbon-carbon bond between a nucleophile and an imine. researchgate.net In the context of synthesizing the target compound, this would typically involve the reaction of an enolate derived from ethyl acetate (B1210297) or a related precursor with an imine formed from 3-methylbenzaldehyde (B113406) and an amine source.

Organocatalysis has emerged as a powerful strategy for these transformations, utilizing small organic molecules to accelerate the reaction and control its stereochemical outcome. nih.govresearchgate.net Bifunctional catalysts, such as those based on a thiourea (B124793) scaffold, are particularly effective. acs.org These catalysts operate through a cooperative mechanism where one part of the catalyst (e.g., a tertiary amine) acts as a Brønsted base to deprotonate the nucleophile, while another part (e.g., the thiourea group) acts as a Brønsted acid to activate the imine electrophile via hydrogen bonding. nih.govacs.org

A plausible catalytic cycle for the organocatalytic synthesis of a β-amino ester is depicted below:

Activation: The chiral bifunctional catalyst binds to both the imine and the pronucleophile (e.g., a ketoester). The thiourea moiety activates the imine by hydrogen bonding, increasing its electrophilicity.

Enolate Formation: The basic amine moiety on the catalyst deprotonates the pronucleophile, generating a chiral enolate that remains associated with the catalyst complex.

C-C Bond Formation: The catalyst holds both reactants in a specific orientation within a ternary complex, facilitating a stereoselective attack of the enolate on the activated imine. acs.org

Product Release & Catalyst Regeneration: The resulting product disassociates from the catalyst, which is then regenerated to begin a new cycle.

This dual activation model within a defined chiral environment is central to achieving high efficiency and stereoselectivity in the formation of compounds like this compound. nih.govacs.org

Transition State Analysis in Asymmetric Processes

Understanding the origin of stereoselectivity in asymmetric reactions requires a detailed analysis of the transition states leading to the different possible stereoisomers. researchgate.net For the synthesis of chiral β-amino esters, computational methods, particularly Density Functional Theory (DFT), have become indispensable for modeling these transient structures. nih.govnih.gov These studies allow researchers to visualize the three-dimensional arrangement of the catalyst, electrophile, and nucleophile at the moment of bond formation and to calculate the relative energy barriers. researchgate.netnih.gov

In a typical organocatalyzed Mannich reaction, the favored transition state is the one with the lowest energy. nih.gov This is often achieved through a combination of stabilizing interactions, such as multiple hydrogen bonds, and the minimization of steric repulsion. For example, in a thiourea-catalyzed reaction, the catalyst's chiral backbone creates a pocket that preferentially accommodates one facial approach of the nucleophile to the imine. nih.govacs.org The thiourea group forms two hydrogen bonds with the imine's protecting group, while the basic site on the catalyst binds the enolate. nih.gov The specific geometry of this complex dictates which enantiomer is formed.

DFT calculations can quantify the energy difference between competing transition states. Even a small energy difference can lead to a high degree of enantioselectivity.

| Transition State Model | Stereochemical Outcome | Relative Free Energy (kcal/mol) | Key Stabilizing Interactions |

|---|---|---|---|

| TS-Re-anti | (R,S)-anti | 0.0 | Pyridinium-azomethine H-bond; Quinolinium-nitronate H-bond |

| TS-Si-anti | (S,R)-anti | +2.1 | Fewer optimal H-bonds |

| TS-Re-syn | (R,R)-syn | +1.5 | Steric clash with catalyst backbone |

| TS-Si-syn | (S,S)-syn | +3.0 | Steric clash and suboptimal H-bonds |

This table illustrates how DFT calculations for a related aza-Henry reaction rationalize the observed stereoselectivity by identifying the lowest energy transition state (TS-Re-anti), which corresponds to the major product. Similar principles apply to the asymmetric synthesis of this compound. nih.gov

Kinetic and Spectroscopic Monitoring of Reaction Progress

Kinetic studies are essential for understanding reaction rates, determining the influence of catalyst and substrate concentrations, and identifying potential reaction intermediates or bottlenecks. rsc.org Spectroscopic techniques are widely used for real-time monitoring of these reactions. uni-mainz.de

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a particularly powerful tool for kinetic analysis. researchgate.net By setting up the reaction directly in an NMR tube, the disappearance of reactant signals and the appearance of product signals can be monitored over time. uni-mainz.de Integration of characteristic peaks allows for the quantitative determination of the concentration of each species, from which reaction rates and orders can be derived. researchgate.netnih.gov For the formation of this compound, one could monitor the signals of the aldehyde or imine protons and the α-protons of the ester nucleophile, along with the appearance of the methine proton signal in the product.

Infrared (IR) spectroscopy, especially using in situ probes, can also track reaction progress by monitoring the characteristic vibrational frequencies of functional groups. rsc.org For instance, the conversion of an aldehyde to an imine and its subsequent consumption would be observable through changes in the C=O and C=N stretching regions of the IR spectrum.

| Time (minutes) | Reactant Integral (Normalized) | Product Integral (Normalized) | Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.78 | 0.22 | 22 |

| 30 | 0.45 | 0.55 | 55 |

| 60 | 0.21 | 0.79 | 79 |

| 120 | 0.05 | 0.95 | 95 |

| 240 | < 0.01 | > 0.99 | >99 |

This table provides a representative dataset illustrating how quantitative data can be extracted from time-resolved NMR spectra to follow the progress of a reaction. researchgate.net

Computational Chemistry and Theoretical Modeling of Amino Propanoate Systems

Computational chemistry provides powerful tools to investigate molecular properties and reaction dynamics at an atomic level, complementing experimental studies. mdpi.com For amino propanoate systems, theoretical modeling is used to explore conformational landscapes, predict reactivity, and elucidate complex intermolecular interactions that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Conformational Stability and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure of molecules. rsc.orgrsc.org It is particularly valuable for analyzing the conformational preferences of flexible molecules like this compound. The molecule can adopt various shapes (conformers) due to rotation around its single bonds. DFT calculations can determine the relative energies of these conformers, identifying the most stable, low-energy structures that are likely to be populated under reaction conditions. gelisim.edu.tr This conformational analysis is critical because the reactivity of a molecule can be highly dependent on its shape.

Beyond stability, DFT is used to probe chemical reactivity. By calculating properties such as frontier molecular orbital (HOMO/LUMO) energies, electrostatic potential maps, and reaction energy profiles, researchers can predict which sites on the molecule are most likely to react and what the energy barriers for these reactions are. nih.govnih.gov For instance, DFT can help rationalize why a particular nucleophile attacks a specific site on an electrophile and can be used to design more reactive or selective catalysts. nih.gov

| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| 1 | -65.4 | 0.00 | B3LYP/6-311++G(d,p) |

| 2 | 178.1 | 0.25 | B3LYP/6-311++G(d,p) |

| 3 | 58.9 | 0.68 | B3LYP/6-311++G(d,p) |

| 4 | -171.2 | 2.15 | B3LYP/6-311++G(d,p) |

This table shows example results from a DFT study on phenylalanine, a related amino acid, indicating several low-energy conformers exist that are close in energy. A similar analysis for this compound would reveal its preferred shapes. gelisim.edu.tr

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time. mdpi.com This allows for the investigation of dynamic processes and intermolecular interactions in a simulated environment that mimics real-world conditions (e.g., in a specific solvent at a given temperature). dovepress.com

For a molecule like this compound, MD simulations can provide insights into how it interacts with solvent molecules. nih.gov These simulations can map the solvation shell around the molecule, identifying key interactions like hydrogen bonds between the amino or ester groups and the solvent. dovepress.com Such interactions can significantly influence the molecule's conformational stability and its reactivity in solution. MD simulations are also employed to study how substrates dock into the active site of a catalyst or how multiple molecules aggregate, providing a dynamic picture of the interactions that govern chemical transformations. mdpi.comnih.gov

In Situ Spectroscopic Techniques for Mechanistic Insights

Gaining definitive mechanistic insights often requires the direct observation of all species present in a reacting mixture, including short-lived intermediates. nih.gov In situ spectroscopic techniques, which analyze the reaction as it happens without sample extraction, are invaluable for this purpose. mt.comrsc.org

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful in situ technique that uses a probe inserted directly into the reaction vessel. researchgate.netnih.gov It allows for the continuous collection of IR spectra, providing real-time data on the concentration changes of reactants, intermediates, and products. mt.comrsc.org This has been used to elucidate complex reaction networks, identify key catalytic species, and validate proposed mechanisms by confirming the presence of hypothesized intermediates. nih.gov

Similarly, in situ NMR spectroscopy can provide detailed structural information about transient species. acs.org By observing changes in chemical shifts, coupling constants, and through specialized experiments like exchange spectroscopy (EXSY), it is possible to track the formation and decay of intermediates and to study dynamic equilibria between different species in the catalytic cycle. nih.gov These direct observations provide compelling evidence for a proposed reaction pathway, moving beyond inference from kinetic data alone. acs.org

Chemical Transformations and Advanced Derivatization of Ethyl 3 Amino 3 3 Methylphenyl Propanoate

Reactions at the Ester Functionality

The ester group of Ethyl 3-amino-3-(3-methylphenyl)propanoate is a key site for chemical modification, enabling the introduction of diverse functionalities and the construction of new molecular frameworks.

The ester can be readily converted to an amide through reaction with an amine. This transformation is fundamental in the synthesis of peptides and other amide-containing compounds. Direct amidation of unprotected amino acids can be achieved using various coupling reagents, including Lewis acids like borate (B1201080) esters, which can offer a more atom-economical and cost-effective approach. researchgate.netorganic-chemistry.org For instance, the use of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) and imidazole (B134444) has been shown to mediate the amidation of amino acids without the need for conventional protection and deprotection steps, yielding amides in good yields with minimal racemization. organic-chemistry.org

In the context of peptide synthesis, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then activated for coupling with another amino acid or peptide fragment. This process often involves the use of specialized coupling reagents to facilitate the formation of the peptide bond efficiently and with high fidelity. nih.gov The development of N-to-C terminal peptide synthesis offers an alternative strategy where a peptide thiocarboxylic acid is coupled with an unprotected amino acid. nih.gov

Table 1: Examples of Amidation and Peptide Coupling Reagents

| Reagent/Catalyst System | Description | Key Advantages |

| Dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) / Imidazole | Mediates direct amidation of unprotected amino acids. organic-chemistry.org | No need for protection/deprotection, good yields, minimal racemization. organic-chemistry.org |

| Borate Esters (e.g., B(OCH₂CF₃)₃) | Lewis acid catalyst for direct amidation. researchgate.net | Cost-effective, atom-economical. researchgate.net |

| 1,1'-Carbonyldiimidazole (CDI) | A classical coupling reagent for amidation. researchgate.net | Widely used, but can have a limited substrate scope. researchgate.net |

Intramolecular cyclization of β-amino esters like this compound is a powerful strategy for the synthesis of β-lactams and other heterocyclic systems. acs.orgnih.gov These structures are core components of many pharmaceutically important molecules. nih.govacs.org The formation of the β-lactam ring can be achieved through an intramolecular ester enolate-imine cyclization. acs.orgnih.gov In this reaction, the ester enolate attacks an imine functionality within the same molecule, leading to the formation of the four-membered ring. acs.orgnih.gov

This approach has been utilized for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives with a high degree of stereocontrol. acs.orgnih.gov The versatility of this method allows for the synthesis of a variety of substituted β-lactams, which are valuable building blocks in medicinal chemistry. nih.govmdpi.com Furthermore, multicomponent reactions involving ethyl trifluoropyruvate, methyl ketones, and amino alcohols have been developed to synthesize γ-lactam annulated oxazacycles, demonstrating the utility of β-amino ester derivatives in constructing complex heterocyclic scaffolds. mdpi.com

Transformations Involving the Amino Group

The primary amino group in this compound is a nucleophilic center that readily participates in a range of chemical reactions, allowing for the introduction of various substituents and the construction of new chemical entities.

The amino group can be easily acylated or sulfonylated to introduce a wide variety of functional groups. Acylation, the reaction with an acylating agent such as an acid chloride or anhydride, results in the formation of an N-acyl derivative. Similarly, sulfonylation with a sulfonyl chloride yields an N-sulfonyl derivative. These reactions are typically straightforward and high-yielding. N-functionalization is a common strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of a molecule.

The primary amino group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comnih.gov This condensation reaction is reversible and is often driven to completion by the removal of water. nih.gov Imines are versatile intermediates in organic synthesis. nih.govorganic-chemistry.org They can act as electrophiles in reactions with nucleophiles, such as in the Mannich reaction, to form β-amino carbonyl compounds. nih.gov The electrophilicity of the imine can be enhanced by protonation with a Brønsted acid, forming a highly reactive iminium cation. nih.gov

Imines derived from β-amino esters can also undergo intramolecular reactions. For example, the intramolecular cyclization of ester enolates onto imines is a key step in the synthesis of β-lactams. acs.orgnih.gov

Table 2: Common Reactions Involving the Amino Group

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acid chloride, Acid anhydride | N-Acyl derivative |

| Sulfonylation | Sulfonyl chloride | N-Sulfonyl derivative |

| Imine Formation | Aldehyde, Ketone | Imine (Schiff base) |

Modifications of the Aryl Moiety

The 3-methylphenyl (tolyl) group of this compound provides another site for chemical modification, although it is generally less reactive than the ester and amino functionalities.

Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation of amino acid derivatives. researchgate.netacs.org For instance, methods have been developed for the N-arylation of amino acid esters with aryl triflates, which can proceed with minimal racemization under mild conditions. acs.orgresearchgate.net While these methods primarily focus on N-arylation, similar catalytic systems could potentially be adapted for the direct C-H arylation of the tolyl ring, although this would likely require specific directing groups to control regioselectivity. The development of ligand-controlled C(sp³)–H arylation has enabled the synthesis of unnatural chiral α-amino acids, showcasing the potential for selective functionalization of positions beta to the amino group. researchgate.net

Furthermore, electrophilic aromatic substitution reactions on the tolyl ring are possible, with the methyl group acting as a weak activating group and directing incoming electrophiles to the ortho and para positions. However, the conditions required for such reactions must be carefully chosen to avoid side reactions at the more reactive amino and ester groups.

Advanced Analytical Methodologies for Stereochemical and Structural Elucidation

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for the separation of enantiomers and the accurate quantification of enantiomeric excess (ee). nih.gov The underlying principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of chiral compounds. The selection of an appropriate chiral stationary phase (CSP) is critical for achieving successful separation. For β-amino esters such as Ethyl 3-amino-3-(3-methylphenyl)propanoate, polysaccharide-based CSPs, like those derived from cellulose (B213188) and amylose, are often effective. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Method development in chiral HPLC involves screening various CSPs and optimizing the mobile phase composition. A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier, such as isopropanol (B130326) or ethanol. The concentration of the alcohol modifier is a crucial parameter that influences both retention times and enantioselectivity. A systematic approach to method development is often employed, where a compound is screened against a portfolio of chiral columns under different mobile phase conditions to identify the optimal separation.

Table 1: Representative Chiral HPLC Columns for Separation of Amino Esters

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Potential Interactions with Analyte |

| Polysaccharide-based (Cellulose) | Chiralcel OD, Chiralcel OJ | Hydrogen bonding, dipole-dipole, steric inclusion |

| Polysaccharide-based (Amylose) | Chiralpak AD, Chiralpak AS | Hydrogen bonding, dipole-dipole, steric inclusion |

| Pirkle-type | Whelk-O 1, (S,S)-Whelk-O 2 | π-π interactions, hydrogen bonding, dipole-dipole |

| Macrocyclic Glycopeptide | Chirobiotic V, Chirobiotic T | Inclusion complexation, hydrogen bonding, ionic interactions |

Gas Chromatography (GC) with Chiral Columns

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the separation of volatile and thermally stable enantiomers. For a compound like this compound, derivatization may be necessary to increase its volatility and improve chromatographic performance. Common derivatization agents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.

The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. researchgate.net These cyclic oligosaccharides have a chiral cavity into which one enantiomer may fit better than the other, leading to separation. The type of cyclodextrin (α, β, or γ) and the nature of the substituents on its rim significantly affect the enantioselectivity. researchgate.net The choice of carrier gas (e.g., helium, hydrogen) and the temperature program of the GC oven are critical parameters that must be optimized to achieve baseline separation of the enantiomeric peaks. wisc.edu

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations. selvita.comresearchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. phenomenex.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. chromatographyonline.comacs.org

For the chiral separation of compounds like this compound, a polar organic modifier, such as methanol (B129727) or ethanol, is typically added to the CO2 mobile phase to enhance analyte solubility and improve peak shape. chromatographyonline.com The same types of chiral stationary phases used in HPLC are generally employed in SFC. chromatographyonline.com The ability to independently control temperature, pressure, and mobile phase composition provides a high degree of flexibility in method development, often leading to rapid and efficient enantioseparations. researchgate.net SFC is particularly advantageous for preparative scale separations due to the ease of removing the CO2 mobile phase, which simplifies product isolation. selvita.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including the determination of stereochemistry and conformational preferences. nih.gov

2D NMR Techniques (e.g., NOESY, ROESY) for Relative Stereochemistry

Two-dimensional NMR techniques are instrumental in determining the relative stereochemistry of chiral centers. The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of one nucleus is transferred to a spatially close nucleus (typically within 5 Å).

Nuclear Overhauser Effect Spectroscopy (NOESY) : This experiment detects through-space correlations between protons. For this compound, a NOESY experiment could reveal correlations between the proton at the C3 chiral center and protons on the phenyl ring or the ethyl ester group. The presence or absence of specific NOE cross-peaks can help to establish the relative orientation of these groups and infer the preferred conformation of the molecule in solution.

Rotating-frame Overhauser Effect Spectroscopy (ROESY) : The ROESY experiment is similar to NOESY but is often more effective for molecules of intermediate size, where the NOE effect might be close to zero. It provides the same type of through-space correlation information, which is crucial for establishing the relative configuration of stereocenters.

By analyzing the pattern of NOESY or ROESY cross-peaks, a 3D model of the molecule's predominant conformation can be constructed, allowing for the assignment of the relative stereochemistry.

Application of Chiral Derivatizing Agents in NMR

To determine the enantiomeric excess and assign the absolute configuration of a chiral compound by NMR, a chiral derivatizing agent (CDA) can be employed. nih.gov A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. nih.gov

For this compound, which contains a primary amine, a suitable CDA would be a chiral acid chloride or isocyanate, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or 1-(1-naphthyl)ethyl isocyanate. The resulting diastereomeric amides will have distinct NMR spectra. Protons close to the newly formed stereocenter will experience different chemical environments and will therefore resonate at different chemical shifts. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original sample can be accurately determined. Furthermore, by using a CDA of a known absolute configuration, it is often possible to assign the absolute configuration of the analyte based on established empirical models that correlate the chemical shift differences to the stereochemistry. nih.gov

Table 2: Common Chiral Derivatizing Agents for Amines in NMR Analysis

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Diastereomer | NMR Nucleus Often Monitored |

| Mosher's Acid Chloride (MTPA-Cl) | Amine | Amide | ¹H, ¹⁹F |

| 1-(1-Naphthyl)ethyl isocyanate (NEIC) | Amine | Urea | ¹H |

| (S)-(-)-2-Methoxy-2-phenylacetic acid | Amine | Amide | ¹H |

| Camphorsulfonyl chloride | Amine | Sulfonamide | ¹H |

Vibrational and Electronic Circular Dichroism (VCD/ECD) for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules such as this compound is a critical aspect of its chemical characterization. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that provide detailed three-dimensional structural information for chiral molecules in solution. figshare.comamericanlaboratory.com

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the vibrational modes of the molecule, offering a unique fingerprint that is directly related to its absolute stereochemistry. figshare.com The process for determining the absolute configuration of a compound like this compound using VCD involves a synergistic approach combining experimental measurement with theoretical calculation. americanlaboratory.combiotools.us

First, the experimental VCD spectrum of an enantiomerically pure sample is recorded. Concurrently, quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for a specific, known enantiomer (e.g., the R- or S-enantiomer). americanlaboratory.com This calculation requires a thorough conformational analysis to identify the most stable conformers of the molecule, as the final predicted spectrum is a Boltzmann-weighted average of the spectra of these individual conformers. nih.gov The absolute configuration of the experimental sample is then assigned by comparing its VCD spectrum with the calculated spectrum. A direct match in the sign and relative intensity of the key vibrational bands confirms the configuration, while a mirror-image spectrum indicates the opposite enantiomer. americanlaboratory.combiotools.us

Similarly, ECD spectroscopy, which measures the differential absorption of circularly polarized UV-Vis light, provides information about the electronic transitions within the molecule. lumenlearning.com The chromophores in this compound, such as the phenyl ring and the ester group, give rise to characteristic ECD signals. The analysis follows a principle comparable to VCD, where the experimental ECD spectrum is compared against a theoretically calculated spectrum to determine the absolute configuration. lumenlearning.com

While no specific experimental or theoretical VCD/ECD data for this compound is publicly available in the searched literature, the established methodologies for similar chiral β-amino esters provide a clear framework for how such an analysis would be conducted. The research findings for related compounds consistently demonstrate the reliability of VCD and ECD in unambiguously assigning absolute configurations. nih.govresearchgate.net

Table 1: Methodological Overview for VCD/ECD Analysis

| Step | Description | Purpose |

|---|---|---|

| 1 | Experimental Measurement | Obtain the VCD and ECD spectra of the purified chiral sample in a suitable solvent. |

| 2 | Conformational Analysis | Computationally identify all low-energy conformers of the molecule. |

| 3 | Quantum Chemical Calculation | Calculate the theoretical VCD and ECD spectra for each stable conformer (e.g., for the R-enantiomer) using DFT. |

| 4 | Spectral Averaging | Generate a final theoretical spectrum by Boltzmann-averaging the spectra of individual conformers based on their relative energies. |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.org For a chiral compound like this compound, this technique can unambiguously determine not only its molecular conformation and packing in the solid state but also its absolute configuration. wikipedia.org

The process requires the growth of a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

A key aspect of determining the absolute configuration for a chiral molecule is the phenomenon of anomalous dispersion. When using an X-ray wavelength near the absorption edge of one of the atoms in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). By analyzing these differences, the absolute spatial arrangement of the atoms can be determined, allowing for a definitive assignment of the R or S configuration at the chiral center.

Although a specific crystal structure for this compound has not been reported in the surveyed literature, data from structurally related amino acid esters demonstrate the type of information that would be obtained from such an analysis. The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Table 2: Representative Crystallographic Data Categories from X-ray Analysis

| Parameter | Description |

|---|---|

| Crystal Data | |

| Chemical Formula | C₁₂H₁₇NO₂ |

| Formula Weight | 207.27 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁, C2 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume | V (ų) |

| Z | Number of molecules per unit cell |

| Data Collection | |

| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |

| Temperature | (K) |

| Reflections Collected | Total number of measured reflections |

| Independent Reflections | Number of unique reflections |

| Refinement | |

| R-factors (R1, wR2) | Indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This detailed structural information is invaluable for understanding the molecule's properties and interactions in the solid state.

Table of Compounds

| Compound Name |

|---|

Applications of Ethyl 3 Amino 3 3 Methylphenyl Propanoate in Contemporary Chemical Science

Asymmetric Building Block in Enantioselective Organic Synthesis

The presence of a stereogenic center in Ethyl 3-amino-3-(3-methylphenyl)propanoate makes it a significant tool in enantioselective synthesis, where the goal is to create specific stereoisomers of a target molecule. This is crucial in fields like medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry.

Chiral ligands and organocatalysts are fundamental to modern asymmetric catalysis. This compound serves as a valuable starting material for the synthesis of these complex molecules. The amino and ester groups provide reactive handles for further chemical modification, allowing for the construction of sophisticated ligand architectures.

Mono-N-protected amino acids (MPAAs), a class of ligands to which derivatives of the title compound belong, are increasingly used in palladium-catalyzed C-H functionalization reactions. researchgate.netnih.gov These ligands have been shown to accelerate catalytic turnover by facilitating the C-H activation step. nih.gov The development of chiral ligands from amino acid precursors is a key strategy in creating catalysts for a wide range of asymmetric transformations, including additions, couplings, and hydrogenations. mdpi.com For instance, chiral Schiff bases derived from amino alcohols, which share functional similarities with amino esters, readily coordinate with metal ions like vanadium to form catalysts for reactions such as asymmetric epoxidation. mdpi.com The tunability of the amino acid backbone allows for the fine-tuning of the steric and electronic properties of the resulting catalyst, influencing the stereoselectivity of the reaction.

Beyond its role in catalyst development, this compound is a key intermediate in the synthesis of complex, biologically active molecules. Optically active β-amino acids are integral components of numerous natural products and pharmaceuticals. The catalytic asymmetric introduction of functionalities to amino acid derivatives provides a powerful method for constructing these complex structures. nih.gov

| Application Area | Key Role of the Compound | Example Transformation | Significance |

| Chiral Ligand Synthesis | Serves as a chiral scaffold for building bidentate or tridentate ligands. | Derivatization of the amino and ester groups to form phosphine or oxazoline ligands. | Enables asymmetric metal-catalyzed reactions with high enantioselectivity. |

| Organocatalysis | Acts as a precursor to small molecule catalysts. | Conversion into chiral amines or amides that can catalyze reactions like aldol or Michael additions. | Provides metal-free alternatives for asymmetric synthesis. |

| Complex Molecule Synthesis | Incorporated as a key chiral building block. | Used in the multi-step synthesis of peptide mimics or alkaloids. | Contributes to the stereochemical integrity and biological activity of the target molecule. |

Role in Material Science and Polymer Chemistry

The field of material science has benefited from the incorporation of functional monomers like this compound to create advanced polymers with tailored properties.

Poly(β-amino ester)s (PBAEs) are a class of biodegradable and biocompatible polymers that have garnered significant attention, particularly for biomedical applications such as gene delivery. nih.govnih.gov These polymers are typically synthesized through the conjugate addition of amines to diacrylates. frontiersin.org By using monomers like this compound, which contains both an amino group and an ester, polymers with specific functionalities can be created.

The structure of PBAEs can be easily tailored to meet different needs by adjusting the monomers used in their synthesis. nih.gov The presence of the 3-methylphenyl group from the title compound would introduce hydrophobicity into the polymer backbone, which can influence properties like self-assembly into nanoparticles and interaction with biological membranes. The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the polymer into smaller, non-toxic molecules, a desirable feature for in vivo applications. nih.govnih.gov Compared to other cationic polymers like polyethylenimine (PEI), PBAEs often exhibit lower cytotoxicity. nih.govnih.govfrontiersin.org

The unique properties of PBAEs make them suitable for the development of advanced materials. They can self-assemble with nucleic acids like DNA to form positively charged nanoparticles capable of transfecting cells, making them promising non-viral vectors for gene therapy. nih.govfrontiersin.org The structural modifications possible with monomers like this compound can lead to the formation of stable, small-sized nanoparticles. frontiersin.org

These polymers are also used to create various formulations, including core-shell nanoparticles, where a hydrophobic core can act as a reservoir for drugs. researchgate.net The versatility in synthesis allows for the creation of materials with specific physical, chemical, and mechanical properties, making them suitable for applications ranging from drug delivery to tissue engineering scaffolds.

| Polymer Property | Contribution from Monomer | Resulting Application |

| Biodegradability | The ester group in the propanoate backbone allows for hydrolytic cleavage. | Temporary medical implants, drug delivery vehicles that clear from the body. |

| Biocompatibility | Degradation products are generally small, biocompatible molecules. | Gene delivery systems with reduced cytotoxicity compared to traditional vectors. nih.govnih.gov |

| Functionality | The amino group provides a positive charge for electrostatic interactions. | Nanoparticles for DNA/siRNA delivery, scaffolds for cell adhesion. nih.govfrontiersin.org |

| Tunable Hydrophobicity | The 3-methylphenyl group imparts hydrophobic character. | Control over nanoparticle formation, stability, and interaction with cell membranes. |

Development of Novel Catalytic Systems Utilizing Amino Propanoate Ligands

The amino and ester functionalities of this compound make it and its derivatives excellent candidates for ligands in coordination chemistry and catalysis. When coordinated to a metal center, these ligands can influence the metal's reactivity and create a chiral environment, enabling stereoselective catalysis.

Amino acid-derived ligands have been successfully employed in a variety of metal-catalyzed reactions. mdpi.com For example, mono-N-protected amino acids (MPAAs) can act as effective bidentate ligands for palladium, facilitating challenging C-H functionalization reactions. mdpi.comrsc.org These ligands can stabilize the metal center and participate directly in the catalytic cycle, often accelerating key steps like C-H activation. researchgate.netnih.gov

The development of catalytic systems based on cobalt and amino acid ligands has also shown promise in reactions like the ring-opening polymerization of lactide, a process used to produce biodegradable polyesters. nih.gov While these systems are still being optimized for stereocontrol, they represent an attractive and economical alternative to catalysts based on more expensive metals. nih.gov The ability to easily modify the amino acid structure allows for the creation of a diverse library of ligands, which can then be screened for optimal performance in a desired catalytic transformation. This approach is central to the modern discovery of new and efficient catalytic systems for synthesizing valuable chemical compounds.

| Metal Center | Ligand Type | Catalyzed Reaction | Reference Finding |

| Palladium(II) | Mono-N-protected amino acid (MPAA) | C-H Functionalization | MPAA ligands accelerate catalysis by facilitating the C-H activation step and can support turnover at substoichiometric ligand-to-metal ratios. researchgate.netnih.govrsc.org |

| Cobalt(II/III) | Amino acid and bipyridine | Ring-Opening Polymerization | Cobalt complexes with amino acid ligands are an attractive and economic alternative for the polymerization of cyclic esters like lactide. nih.gov |

| Vanadium(V) | Chiral Schiff base from amino alcohol | Asymmetric Epoxidation | Chiral salicylaldimine-derived Schiff bases, structurally related to amino propanoate derivatives, coordinate with vanadium to form effective epoxidation catalysts. mdpi.com |

Future Research Directions and Unaddressed Challenges in β Amino Propanoate Chemistry

Innovation in Sustainable and Atom-Economical Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For β-amino propanoates, future research will likely focus on enhancing the sustainability and atom economy of their synthesis.

One promising avenue is the advancement of catalytic methods that minimize waste and energy consumption. The "hydrogen borrowing" strategy, a powerful approach for carbon-nitrogen bond formation, has been successfully applied to the synthesis of β-amino acid esters from β-hydroxyl acid esters. springernature.com This method, which often utilizes cooperative catalytic systems, represents a significant step towards waste-free catalytic amination. springernature.com Further research in this area could focus on developing more robust and versatile catalysts that can operate under milder conditions and with a broader range of substrates.

Another key area for innovation is the use of biocatalysis. Enzymes, such as lipases, have been employed for the efficient kinetic resolution of racemic β-amino acid esters, providing access to enantiomerically pure compounds with high yields and excellent enantioselectivity. mdpi.com Future work could explore the discovery and engineering of novel enzymes with enhanced substrate specificity and stability, enabling the synthesis of a wider array of chiral β-amino propanoates. The Rodionov reaction, a classic method for β-amino acid synthesis, can be coupled with enzymatic resolution to produce enantiopure (S)-β-amino acids from renewable feedstocks. researchgate.net

Furthermore, the development of atom-economic reactions, such as hydroamination, is crucial. Iridium-catalyzed asymmetric hydroamination of electron-rich alkenes has been shown to be a highly efficient method for producing 1,2-diamines with 100% atom economy and excellent enantioselectivity. researchgate.net Adapting such methodologies for the synthesis of β-amino propanoates from readily available starting materials would be a significant advancement.

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Hydrogen Borrowing Catalysis | Waste-free C-N bond formation | Development of more active and selective catalysts |

| Biocatalysis (e.g., Lipases) | High enantioselectivity, mild conditions | Discovery and engineering of novel enzymes |

| Atom-Economic Reactions (e.g., Hydroamination) | 100% atom economy | Application to β-amino propanoate synthesis |

Exploration of Novel Reactivity and Unconventional Transformations

Beyond their synthesis, the exploration of new chemical reactions and transformations involving β-amino propanoates is a fertile ground for research. These molecules serve as versatile building blocks for the synthesis of more complex and biologically active compounds.

The β-aminoketone moiety, closely related to β-amino propanoates, is a fundamental skeleton in several drugs. nih.gov Research into the chemical reactivity of β-amino propanoates can lead to the discovery of novel pathways to synthesize valuable heterocyclic compounds and other pharmacologically relevant scaffolds. nih.gov For instance, the transformation of norbornene-derived β-amino esters can lead to the stereocontrolled synthesis of functionalized azaheterocycles. researchgate.net

The development of methods for the synthesis of non-canonical β-amino acid analogues is another important research direction. Direct asymmetric reductive amination of β-ketoesters and amides has emerged as a powerful tool for this purpose, allowing for the synthesis of chiral primary amines from readily available starting materials. digitellinc.com Future studies could focus on expanding the substrate scope of these reactions and developing new catalytic systems that offer even greater control over stereoselectivity.

Furthermore, understanding the solution structures of β-amino ester enolates can open up new strategies for their selective functionalization. nih.gov The use of techniques like the method of continuous variation can provide valuable insights into the aggregation states of these reactive intermediates, enabling the design of more efficient and selective alkylation and other modification reactions. nih.gov

Integration of Amino Propanoate Derivatives into Emerging Chemical Technologies

The unique structural and chemical properties of β-amino propanoate derivatives make them attractive candidates for integration into a variety of emerging chemical technologies. Their role as building blocks for pharmaceuticals is well-established, with β-amino acids and their derivatives being components of antifungal, antitubercular, antibacterial, and anticancer agents. hilarispublisher.com

One of the most significant areas of application is in the development of peptidomimetics and other biologically active molecules. β-amino acid polymers, such as poly-β-peptides, are biocompatible and resistant to proteolysis, making them promising materials for drug delivery and tissue engineering. digitellinc.com The development of controlled polymerization techniques for β-amino acid N-thiocarboxyanhydrides (β-NTAs) allows for the synthesis of poly-β-peptides with diverse functionalities and defined architectures. digitellinc.com

Moreover, β-amino acid derivatives are being explored for their potential in materials science. The self-assembly of β-sheet peptides, which can be influenced by the incorporation of β-amino acids, has applications in the creation of nanostructures and biocompatible materials. nih.gov

The development of new drugs and bioactive probes also represents a major avenue for the application of β-amino propanoate chemistry. Engineered enzymes, for instance, are being used for the biocatalytic synthesis of β-N-substituted-α-amino acids, an underexplored class of molecules with potential applications in chemical and medicinal chemistry. nih.gov

| Emerging Technology | Role of β-Amino Propanoate Derivatives | Potential Impact |

| Pharmaceuticals | Building blocks for bioactive molecules | Development of new drugs with improved efficacy and bioavailability |

| Biomaterials | Monomers for biocompatible and proteolysis-resistant polymers | Advances in drug delivery, tissue engineering, and regenerative medicine |

| Nanotechnology | Components of self-assembling peptide nanostructures | Creation of novel nanomaterials with tailored properties |

Advanced Computational Design and Prediction of New Derivatives and Their Properties

Computational chemistry and molecular modeling are becoming increasingly powerful tools for the design and prediction of the properties of new molecules. In the context of β-amino propanoate chemistry, these approaches can accelerate the discovery of new derivatives with desired functionalities.

Computational methods can be used to design novel sequences of β-sheet forming peptides, which can incorporate β-amino acid derivatives. nih.gov Algorithms that identify amino acid propensities between β-strand pairs can be used to design new molecules with specific self-assembly properties. nih.gov Furthermore, protein design software can be utilized to optimize the stability of proteins by modifying their β-sheet surfaces, a process that could be extended to the design of novel enzymes for the synthesis of β-amino propanoates. nih.gov

The design of unnatural amino acids with specific properties is another area where computational methods can make a significant impact. By extending design methodologies to include unnatural amino acids, it is possible to create metalloproteins and other functional proteins with novel catalytic activities. acs.org This approach could be used to design enzymes that are specifically tailored for the synthesis of complex β-amino propanoate derivatives.

Finally, computational studies can provide valuable insights into reaction mechanisms, helping to rationalize stereochemical outcomes and guide the development of more selective catalysts. For example, theoretical calculations have been used to understand the mechanism of carboacyloxylation reactions, leading to the development of more efficient and stereoselective methods for the synthesis of enol esters. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-amino-3-(3-methylphenyl)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via the Rodionov reaction , a two-step process involving condensation of aldehydes with malonic ester derivatives followed by esterification. For example, derivatives like ethyl 3-amino-3-(3-pyridyl)propanoate are synthesized similarly . Key factors include:

- Aldehyde selection : Substituted benzaldehydes (e.g., 3-methylbenzaldehyde) determine the aryl group in the final product.

- Catalysts and solvents : Acidic or basic conditions during condensation affect reaction efficiency.

- Esterification : Ethanol or methanol as solvents with catalytic HCl can influence ester purity.

- Yield optimization : Purification via column chromatography (e.g., using silica gel) is critical to isolate the target compound from byproducts .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water) at a flow rate of 1.0 mL/min and UV detection at 254 nm to assess purity .

- NMR : H NMR (400 MHz, CDCl) reveals peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), the 3-methylphenyl group (δ 2.3 ppm, singlet for CH; aromatic protons at δ 6.8–7.4 ppm), and the amino proton (δ 1.8–2.1 ppm, broad) .

- Mass spectrometry : ESI-MS shows a molecular ion peak at m/z 235.3 [M+H] .

Q. What are the stability profiles and recommended storage conditions for this compound?

- Methodological Answer :

- Stability : The compound is stable under inert atmospheres (N or Ar) at -20°C. Hydrolysis of the ester group may occur in humid conditions, necessitating desiccants .

- Storage : Store in amber vials at -20°C, with humidity <30%. Avoid exposure to strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for targeting specific biological pathways (e.g., integrin antagonism)?

- Methodological Answer :

- Structural modifications : Replace the 3-methylphenyl group with heteroaromatic rings (e.g., pyridyl) to enhance binding to αv integrins, as seen in pulmonary fibrosis studies .

- Functional group addition : Introduce sulfonyl or carbonyl groups to improve solubility and bioavailability. For example, methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate derivatives show enhanced activity .

- Activity assays : Use cell-based assays (e.g., TGF-β1-induced fibrosis models) to validate αvβ6 integrin inhibition .

Q. What mechanistic insights can be gained from studying the catalytic stabilization of this compound in lignin deconstruction?

- Methodological Answer :

- Reductive catalysis : Metal catalysts (e.g., Pd/C or Ru) stabilize intermediates via hydrogenation, preventing repolymerization. Monitor reaction progress using HSQC NMR to track lignin monomer formation .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance solvolysis efficiency.

- Product analysis : GC-FID/MS identifies deconstructed monomers like dihydro FA ethyl ester, correlating with catalytic performance .

Q. How should researchers address contradictions in reported synthetic yields or analytical data for this compound derivatives?

- Methodological Answer :

- Reproducibility checks : Validate reaction conditions (e.g., temperature, catalyst loading) across labs. For example, discrepancies in Rodionov reaction yields may arise from incomplete aldehyde conversion .

- Data normalization : Use internal standards (e.g., deuterated analogs) in NMR to quantify impurities.

- Cross-validation : Compare HPLC retention times and mass spectra with reference standards from peer-reviewed syntheses .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and OV/AG/P99 respirators when handling powders .

- Waste disposal : Neutralize residues with 10% NaOH solution before incineration.

- Spill management : Absorb with vermiculite, place in sealed containers, and label as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.